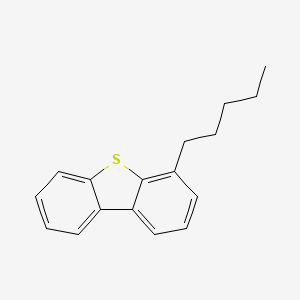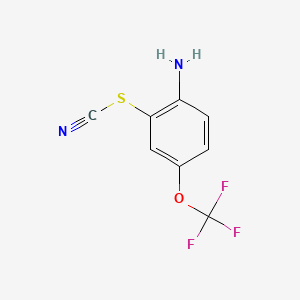
12-Methyltridecanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltridecanal-d7: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C14D7H21O, and it has a molecular weight of 219.415 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltridecanal-d7 typically involves the incorporation of deuterium atoms into the molecular structure of 12-Methyltridecanal. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The deuterium gas or deuterated reagents are used in reactors equipped with appropriate catalysts to ensure efficient incorporation of deuterium atoms into the compound. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyltridecanal-d7 can undergo various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions
Major Products Formed:
Oxidation: Formation of 12-Methyltridecanoic acid.
Reduction: Formation of 12-Methyltridecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
12-Methyltridecanal-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of 12-Methyltridecanal in complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of 12-Methyltridecanal in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 12-Methyltridecanal.
Industry: Applied in the fragrance industry to study the aroma profile of products containing 12-Methyltridecanal
Mécanisme D'action
The mechanism of action of 12-Methyltridecanal-d7 involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various biochemical reactions, including:
Enzyme Interaction: It can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to the corresponding carboxylic acid.
Receptor Binding: It may interact with olfactory receptors, contributing to its role in fragrance and aroma studies.
Comparaison Avec Des Composés Similaires
12-Methyltridecanal: The non-deuterated form of 12-Methyltridecanal-d7.
12-Methyltridecanoic Acid: The oxidized form of 12-Methyltridecanal.
12-Methyltridecanol: The reduced form of 12-Methyltridecanal
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in studies involving metabolic pathways, pharmacokinetics, and fragrance analysis .
Propriétés
Numéro CAS |
1794760-14-7 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
219.42 |
Nom IUPAC |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
Clé InChI |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
SMILES |
CC(C)CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)




![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
